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Compound of Interest

Compound Name:
3-Amino-n,n-

dimethylbenzenesulfonamide

Cat. No.: B1267554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the

compound 3-Amino-n,n-dimethylbenzenesulfonamide (CAS RN: 6274-18-6). While specific,

experimentally-derived quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) of this particular molecule are not readily available

in public databases, this document outlines the expected spectral characteristics based on its

chemical structure and provides general experimental protocols applicable to its analysis.

Chemical Structure and Properties
IUPAC Name: 3-Amino-N,N-dimethylbenzenesulfonamide

Molecular Formula: C₈H₁₂N₂O₂S[1]

Molecular Weight: 200.26 g/mol [1]

SMILES: CN(C)S(=O)(=O)C1=CC=CC(=C1)N

Predicted Spectroscopic Data
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In the absence of direct experimental data, the following tables summarize the predicted and

expected spectral features for 3-Amino-n,n-dimethylbenzenesulfonamide. These predictions

are based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data
Protons

Predicted Chemical
Shift (ppm)

Multiplicity Integration

N(CH₃)₂ 2.6 - 2.8 Singlet 6H

Aromatic-H 6.7 - 7.4 Multiplet 4H

NH₂ 3.5 - 4.5 Broad Singlet 2H

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm)

N(CH₃)₂ ~38

Aromatic C-NH₂ ~148

Aromatic C-SO₂ ~145

Aromatic C-H 110 - 130

Table 3: Predicted IR Absorption Bands
Functional Group

Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretch (Amine) 3300 - 3500 Two bands, sharp to medium

C-H Stretch (Aromatic) 3000 - 3100 Medium to weak

C-H Stretch (Alkyl) 2850 - 3000 Medium

S=O Stretch (Sulfonamide) 1320 - 1360 and 1140 - 1180
Two strong bands, asymmetric

and symmetric

C=C Stretch (Aromatic) 1450 - 1600 Medium to weak

S-N Stretch 900 - 950 Medium
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Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Description

[M]⁺ 200.06 Molecular Ion

[M-SO₂]⁺ 136.08 Loss of sulfur dioxide

[M-N(CH₃)₂]⁺ 156.02 Loss of dimethylamino group

General Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 3-Amino-n,n-
dimethylbenzenesulfonamide would follow standard laboratory procedures. The following

provides a general framework that can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-n,n-
dimethylbenzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or the KBr pellet matrix) should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups within the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Common techniques include:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of

compounds, often coupled with liquid chromatography (LC-MS).

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass

measurements (e.g., Time-of-Flight (TOF), Orbitrap).

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and

major fragments can be determined to confirm the elemental composition.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns, which can provide structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Amino-n,n-dimethylbenzenesulfonamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-n,n-
dimethylbenzenesulfonamide: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1267554#spectroscopic-data-of-3-
amino-n-n-dimethylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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